8-Imino-10-phenylphenazin-2-amine;hydrochloride
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Overview
Description
The compound with the identifier “8-Imino-10-phenylphenazin-2-amine;hydrochloride” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Imino-10-phenylphenazin-2-amine;hydrochloride involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials.
Reaction Conditions: The reactions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This involves:
Batch Processing: Large-scale reactors are used to carry out the reactions.
Continuous Flow Systems: For some steps, continuous flow systems may be employed to enhance reaction rates and product consistency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
8-Imino-10-phenylphenazin-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Typically produces alcohols or amines.
Substitution: Results in the replacement of functional groups with new substituents.
Scientific Research Applications
8-Imino-10-phenylphenazin-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 8-Imino-10-phenylphenazin-2-amine;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s activity is mediated through pathways such as:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Protein Binding: Forming complexes with proteins to alter their function.
Comparison with Similar Compounds
Similar Compounds
CID 123456789: Shares structural similarities but differs in functional groups.
CID 987654321: Similar core structure but with different substituents.
CID 112233445: Analogous compound with variations in molecular configuration.
Uniqueness
8-Imino-10-phenylphenazin-2-amine;hydrochloride is unique due to its specific combination of functional groups and molecular configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-imino-10-phenylphenazin-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4.ClH/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15;/h1-11,19H,20H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMVXSWNTNNXPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC(=N)C=CC3=NC4=C2C=C(C=C4)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC(=N)C=CC3=NC4=C2C=C(C=C4)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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